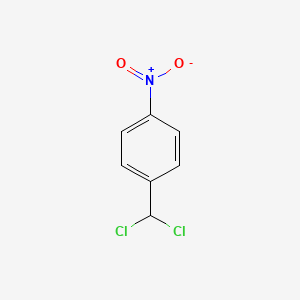

1-(Dichloromethyl)-4-nitrobenzene

Beschreibung

1-(Dichloromethyl)-4-nitrobenzene (CAS 63068-97-3) is a nitroaromatic compound with the molecular formula C₁₃H₉Cl₂NO₂ and a molecular weight of 282.12 g/mol. It is synthesized via the deoxydichlorination of aldehydes using diphenyl sulfoxide (Ph₂SO) as a catalyst and oxalyl chloride as the chlorinating agent, yielding a colorless oil with a purity of 96% . Key spectroscopic data include:

- ¹H NMR (CDCl₃): δ 6.78 (s, 1H, CHCl₂), 7.78 (m, 2H, aromatic H), 8.29 (m, 2H, aromatic H).

- ¹³C NMR (CDCl₃): δ 70.2 (CHCl₂), 124.5–149.2 (aromatic carbons and nitro group) .

The dichloromethyl and nitro groups at the para position create a strong electron-withdrawing effect, influencing reactivity in substitution and coupling reactions. This compound is primarily utilized as an intermediate in organic synthesis for generating functionalized aromatic systems .

Eigenschaften

CAS-Nummer |

619-78-3 |

|---|---|

Molekularformel |

C7H5Cl2NO2 |

Molekulargewicht |

206.02 g/mol |

IUPAC-Name |

1-(dichloromethyl)-4-nitrobenzene |

InChI |

InChI=1S/C7H5Cl2NO2/c8-7(9)5-1-3-6(4-2-5)10(11)12/h1-4,7H |

InChI-Schlüssel |

KWWRZTBCOVYCIU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C(Cl)Cl)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Substituent Effects and Physical Properties

The electronic and steric properties of substituents significantly alter reactivity, solubility, and applications. Below is a comparative table of key analogs:

Key Observations:

- Electron-Withdrawing Effects : The dichloromethyl group in this compound is more electron-withdrawing than chloromethyl or methylsulfonyl groups, enhancing electrophilicity at the aromatic ring. This makes it reactive in nucleophilic aromatic substitutions .

- Lipophilicity: Dichloromethyl and diphenylmethyl groups increase lipophilicity compared to mono-halogenated analogs, influencing solubility in organic solvents .

- Steric Hindrance : The diphenylmethyl group in 1-(Diphenylmethyl)-4-nitrobenzene reduces reactivity in sterically demanding reactions but improves thermal stability .

Reactivity Trends:

- Nucleophilic Substitution : Electron-withdrawing groups (e.g., nitro, sulfonyl) activate the ring for nucleophilic attack. For example, 1-Chloro-2-(methylsulfonyl)-4-nitrobenzene undergoes rapid substitution with amines or thiols .

- Reduction Potential: The nitro group in all analogs can be reduced to an amine, but dichloromethyl derivatives may require milder conditions to avoid side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.